molecular formula C11H10N2O3 B8744675 [(4-Cyanophenyl)carbamoyl]methyl acetate

[(4-Cyanophenyl)carbamoyl]methyl acetate

Cat. No.: B8744675
M. Wt: 218.21 g/mol
InChI Key: GWBLORFLRMNHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Cyanophenyl)carbamoyl]methyl acetate is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

[2-(4-cyanoanilino)-2-oxoethyl] acetate

InChI

InChI=1S/C11H10N2O3/c1-8(14)16-7-11(15)13-10-4-2-9(6-12)3-5-10/h2-5H,7H2,1H3,(H,13,15)

InChI Key

GWBLORFLRMNHDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)NC1=CC=C(C=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-aminobenzonitrile (5 g, 42.3 mmol) and triethylamine (7.08 mL, 50.8 mmol) in dichloromethane (DCM) (40 mL) was cooled in an ice-water bath before the dropwise addition of 2-chloro-2-oxoethyl acetate (5.46 mL, 50.8 mmol). The reaction mixture was allowed to warm to room temperature and stirred for 18 hours. The reaction mixture was diluted with DCM (50 mL) and the resulting solution washed with 2N HCl (50 mL). On mixing, precipitation occurred and the solid collected was filtered and dried under vacuum at 40° C. for 4 hours to yield a pale brown solid. The solid was dissolved in DCM (150 mL) and washed with 2N HCl (50 mL). The organic layer was collected via a hydrophobic frit and the solvent removed to yield the title compound as a cream solid (4.48 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.08 mL
Type
reactant
Reaction Step One
Quantity
5.46 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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